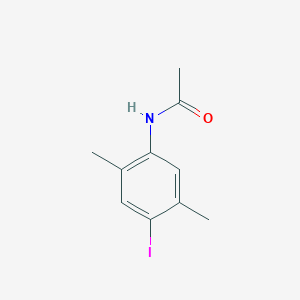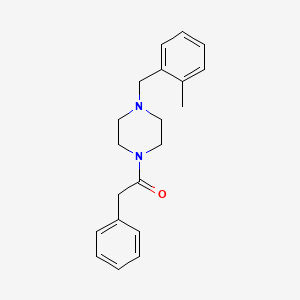
2-methoxy-N-(2-phenoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2-phenoxyphenyl)benzamide, also known as GW806742X, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(2-phenoxyphenyl)benzamide involves the inhibition of the phosphoinositide 3-kinase (PI3K) pathway. This pathway is involved in cell proliferation, survival, and migration, and its dysregulation is associated with various diseases, including cancer. This compound inhibits the activity of PI3K by binding to its p110α subunit, which is responsible for its catalytic activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the migration and tube formation of endothelial cells. In addition, this compound has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-(2-phenoxyphenyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PI3K, making it suitable for studying the role of this pathway in various diseases. It has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is that it may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 2-methoxy-N-(2-phenoxyphenyl)benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and autoimmune diseases. Another direction is to study its combination with other drugs to enhance its therapeutic efficacy. Furthermore, the development of more potent and selective inhibitors of PI3K could lead to the discovery of new drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method has been optimized for large-scale production, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies of this compound could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-(2-phenoxyphenyl)benzamide involves several steps that start with the reaction between 2-phenoxyaniline and 2-bromoacetophenone to form 2-(2-bromoacetophenyl)aniline. This intermediate is then reacted with 2-methoxybenzoyl chloride to form the final product, this compound. The synthesis method of this compound has been optimized to achieve high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-methoxy-N-(2-phenoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and anti-angiogenic properties. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that this compound inhibits tumor growth and angiogenesis in mice.
Propriétés
IUPAC Name |
2-methoxy-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-23-18-13-7-5-11-16(18)20(22)21-17-12-6-8-14-19(17)24-15-9-3-2-4-10-15/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYJWEAOFFARCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-[(3,5-dimethoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B5700683.png)
![6-chloro-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5700689.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5700691.png)

![N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700702.png)
![methyl 4-{3-methyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5700703.png)
![N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide](/img/structure/B5700710.png)
![N-(5-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700718.png)


![3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)

![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)
![1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5700786.png)
